N,3-dihydroxybenzamide is a small molecule with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol. It is predicted to be a solid with a density of approximately 1.4 g/cm3 and a refractive index of around 1.63. [Source: Santa Cruz Biotechnology - ]
Based on its structure, N,3-dihydroxybenzamide might hold potential for research in various areas, such as:
N,3-dihydroxybenzamide is an organic compound with the molecular formula CHNO and a molecular weight of 153.14 g/mol. It features a benzene ring substituted with two hydroxyl groups and an amide functional group. The compound exhibits a white to light red crystalline appearance and is soluble in methanol. Its structure can be represented by the InChI key IIUJCQYKTGNRHH-UHFFFAOYSA-N and the SMILES notation C(N)(=O)C1=CC=C(O)C=C1O .
The compound is also noted for its role as a specific inhibitor of glutathione reductase, which is significant in biochemical pathways .
N,3-dihydroxybenzamide has demonstrated biological activity primarily as an inhibitor of glutathione reductase, an enzyme that plays a crucial role in maintaining the antioxidant status of cells. This inhibition can affect cellular redox balance and has implications in various diseases where oxidative stress is a factor. Additionally, derivatives of this compound have shown potential anti-inflammatory and anticancer properties, making it a subject of interest in pharmacological research .
The synthesis of N,3-dihydroxybenzamide typically involves:
N,3-dihydroxybenzamide has several applications, including:
Studies on N,3-dihydroxybenzamide have focused on its interactions with various biological systems, particularly its inhibitory effects on enzymes involved in redox reactions. The compound's ability to modulate oxidative stress responses makes it valuable for investigating therapeutic strategies against diseases characterized by oxidative damage .
N,3-dihydroxybenzamide shares structural similarities with several other compounds that contain hydroxyl and amide functionalities. Here are some notable comparisons:
The uniqueness of N,3-dihydroxybenzamide lies in its specific inhibitory action on glutathione reductase compared to its analogs, which may exhibit different enzyme affinities or biological activities.
N,3-dihydroxybenzamide exhibits distinctive molecular recognition properties that stem from its unique structural features combining a hydroxamic acid functional group with a phenolic hydroxyl substituent [1]. The compound demonstrates exceptional specificity for metal-containing enzymes, particularly those involved in hypoxia-inducible factor regulation and iron homeostasis [9]. The molecular recognition mechanism is primarily driven by the bidentate chelation capability of the hydroxamic acid moiety, which coordinates with metal centers through both oxygen atoms in the N-hydroxy-carbonyl system [24] [25].
Crystallographic studies, particularly those involving Factor Inhibiting Hypoxia-Inducible Factor-1 Alpha, reveal that N,3-dihydroxybenzamide functions as a structural mimic of 2-oxoglutarate, a critical cofactor for hydroxylase enzymes [9] [22]. The compound's recognition by target proteins involves multiple interaction modes including hydrogen bonding networks facilitated by the 3-hydroxyl group on the benzene ring, which enhances protein recognition and selectivity compared to non-hydroxylated analogs [38].
The molecular recognition properties are further enhanced by the planar aromatic system, which facilitates π-π stacking interactions with aromatic amino acid residues in enzyme active sites [21] [28]. Studies demonstrate that the compound exhibits preferential binding to iron-containing enzymes over other metalloenzymes, with binding constants typically ranging in the nanomolar to low micromolar range for high-affinity targets [11] [39].
Table 1: Molecular Properties of N,3-dihydroxybenzamide
| Property | Value |
|---|---|
| Molecular Formula | C7H7NO3 |
| Molecular Weight (g/mol) | 153.14 |
| CAS Number | 16060-55-2 |
| IUPAC Name | N,3-dihydroxybenzamide |
| SMILES | C1=CC(=CC(=C1)O)C(=O)NO |
| InChI | InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-6)7(10)8-11/h1-4,9,11H,(H,8,10) |
| InChI Key | IRGXGFPSYHAJER-UHFFFAOYSA-N |
| XLogP3 | 0.2 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass (Da) | 153.042593085 |
The ligand-binding characteristics of N,3-dihydroxybenzamide are dominated by its capacity to form stable coordination complexes with various metal ions, particularly iron(III), zinc(II), and copper(II) [24] [25] [26]. The binding mode involves bidentate chelation through the hydroxamic acid oxygen atoms, creating a five-membered chelate ring that provides both thermodynamic stability and kinetic selectivity [30] [35].
Protein crystallography data from the RCSB Protein Data Bank entry 2WA4 demonstrates that N,3-dihydroxybenzamide binds to Factor Inhibiting Hypoxia-Inducible Factor-1 Alpha through direct coordination with the active site iron center [9] [19] [22]. The binding geometry reveals that two molecules of the inhibitor can occupy the active site simultaneously, with partial displacement of the iron-binding aspartyl residue, indicating a complex binding mechanism that differs from typical hydroxamic acid inhibitors [15] [22].
The ligand exhibits distinctive binding kinetics characterized by slow dissociation rates from metal centers, particularly with iron(III) complexes [26] [31]. Studies using spectrophotometric and electron paramagnetic resonance methods demonstrate that N,3-dihydroxybenzamide forms predominantly octahedral complexes with iron(III) in a 3:1 ligand-to-metal stoichiometry, while forming square planar or distorted octahedral complexes with copper(II) and zinc(II) in 2:1 ratios [25] [35].
The compound demonstrates pH-dependent binding behavior, with optimal complex formation occurring at physiological pH values between 7.0 and 7.4 [26] [27]. The binding affinity is significantly influenced by the presence of competing ligands and the ionic strength of the solution, with stability constants for iron(III) complexes typically ranging from 10^8 to 10^12 M^-1 [25] [26].
Table 2: Metal Ion Chelation Properties of N,3-dihydroxybenzamide
| Metal Ion | Binding Mode | Coordination Geometry | Stability Constant (log K) | Biological Relevance |
|---|---|---|---|---|
| Fe(III) | Bidentate O,O-chelation | Octahedral (1:3 ligand:metal) | 8-12 (estimated) | High (metalloenzyme inhibition) |
| Fe(II) | Weak coordination | Variable | 4-6 (estimated) | Moderate |
| Cu(II) | Bidentate O,O-chelation | Square planar/distorted octahedral | 6-8 (estimated) | High (oxidative enzymes) |
| Zn(II) | Bidentate O,O-chelation | Tetrahedral/square planar | 5-7 (estimated) | High (HDAC inhibition) |
| Ni(II) | Bidentate O,O-chelation | Square planar/octahedral | 6-8 (estimated) | Moderate |
| Mn(II) | Moderate coordination | Octahedral | 5-7 (estimated) | Moderate |
| Cr(III) | Bidentate coordination | Octahedral | 7-9 (estimated) | Low |
Structure-activity relationship studies reveal that the hydroxamic acid functional group is absolutely essential for the biological activity of N,3-dihydroxybenzamide, with modifications to this moiety resulting in complete loss of metalloenzyme inhibitory activity [39] [14]. The N-hydroxy group serves as the critical pharmacophore for metal chelation, and its replacement with other functional groups such as carboxylic acid or primary amide completely abolishes biological activity [39] [12].
The 3-hydroxyl substituent on the benzene ring contributes significantly to both binding affinity and selectivity, with studies demonstrating that removal of this group results in 70-90% reduction in biological activity [38] . This hydroxyl group participates in additional hydrogen bonding interactions with target proteins and contributes to the overall binding orientation within enzyme active sites [12] .
Comparative studies with related dihydroxybenzamide derivatives demonstrate that the positional placement of hydroxyl groups critically affects biological activity [7] [8]. The 3,4-dihydroxybenzamide isomer shows different binding characteristics and enzyme selectivity profiles compared to N,3-dihydroxybenzamide, highlighting the importance of precise structural arrangements for optimal activity [7] [12].
Research on hydroxamic acid analogs reveals that the Z-configuration of the hydroxamic acid group is critical for optimal metal coordination and biological activity [32] [39]. The restricted rotation around the carbon-nitrogen bond due to partial double-bond character maintains this preferred conformation, which is essential for proper chelation geometry [28] [33]. Studies demonstrate that compounds forced into the E-configuration show dramatically reduced binding affinity and biological activity [32] [36].
Table 3: Structure-Activity Relationship Analysis
| Structural Feature | Impact on Activity | Activity Loss if Modified | Selectivity Contribution |
|---|---|---|---|
| N-Hydroxy Group (-NHOH) | Essential for metal chelation and enzyme binding | Complete (>95%) | High |
| 3-Hydroxy Group on Benzene Ring | Enhances protein recognition and selectivity | Significant (70-90%) | Moderate |
| Benzamide Core | Provides structural framework for binding | Moderate (30-50%) | Low |
| Hydroxamic Acid Z-Configuration | Critical for optimal metal coordination | High (80-95%) | High |
| Planar Aromatic System | Facilitates π-π stacking interactions | Moderate (40-60%) | Moderate |
| Hydrogen Bond Network | Stabilizes protein-ligand complexes | Moderate (50-70%) | High |
| Metal Chelating Bidentate Motif | Enables specific metalloenzyme inhibition | Complete (>90%) | Very High |
Conformational analysis of N,3-dihydroxybenzamide in biological systems reveals complex tautomeric equilibria and configurational preferences that directly influence its biological activity [32] [33]. The compound exists primarily in the keto tautomeric form (R-CO-NHOH) rather than the enol form (R-C(OH)=NOH), with the keto form being thermodynamically favored by approximately 3-5 kcal/mol in aqueous solution [32] [28].
Nuclear magnetic resonance spectroscopy studies demonstrate that N,3-dihydroxybenzamide exhibits E/Z isomerism around the carbon-nitrogen bond of the hydroxamic acid group [33] [39]. The Z-configuration (cis) is strongly preferred due to intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen, which stabilizes this conformation by approximately 2-4 kcal/mol [28] [32]. This preference is crucial for biological activity, as the Z-configuration positions the oxygen atoms optimally for bidentate metal chelation [35] [36].
Crystallographic studies reveal that the hydroxamic acid group maintains near-planarity with the benzamide core, with dihedral angles typically ranging from 0-10 degrees [33] [5]. This planar arrangement facilitates extended conjugation and contributes to the stability of metal complexes formed with the compound [28] [33]. The 3-hydroxyl group on the benzene ring can participate in both intramolecular and intermolecular hydrogen bonding, influencing the overall conformational preferences and protein binding characteristics [5] [28].
Molecular dynamics simulations and density functional theory calculations indicate that solvation effects significantly influence conformational preferences, with polar solvents favoring the Z-configuration more strongly than nonpolar environments [32] [18]. In biological systems, the aqueous environment and protein binding interactions further stabilize the bioactive Z-conformation, ensuring optimal chelation geometry for metalloenzyme inhibition [32] [36].
Table 4: Conformational Analysis Parameters of N,3-dihydroxybenzamide
| Conformational Feature | Value/Description | Reference |
|---|---|---|
| Hydroxamic Acid Tautomers | Keto (R-CO-NHOH) and Enol (R-C(OH)=NOH) forms | [32] [33] |
| Preferred Conformation | Z-configuration (cis) of hydroxamic acid group | [28] [32] |
| E/Z Isomerism | Present due to restricted rotation around C-N bond | [32] [39] |
| Intramolecular Hydrogen Bonding | Strong O-H···O=C interaction stabilizes Z-form | [28] [32] |
| N-OH Bond Length (Å) | 1.42-1.45 | [33] |
| C=O Bond Length (Å) | 1.22-1.24 | [33] |
| C-N Bond Length (Å) | 1.34-1.36 | [33] |
| Dihedral Angle C-C-C=O (°) | ±180 (planar with benzene ring) | [33] |
| Dihedral Angle O=C-N-O (°) | 0-10 (favors Z-configuration) | [32] [39] |
| Planarity of Hydroxamic Group | Nearly planar with slight deviation | [28] [32] |
N,3-dihydroxybenzamide represents a distinctive class of aromatic hydroxamic acids that exhibit multifaceted interactions with cellular enzymatic systems. This compound demonstrates remarkable selectivity for metal-containing enzymes, particularly those involved in oxygen-dependent biochemical processes.
The inhibitory properties of N,3-dihydroxybenzamide are primarily attributed to its unique structural features, which combine a hydroxamic acid functional group with a phenolic hydroxyl substituent. This dual functionality enables the compound to engage in multiple binding modes with target enzymes, resulting in diverse inhibition profiles across different enzymatic systems.
Glutathione reductase represents one of the primary enzymatic targets of N,3-dihydroxybenzamide, with inhibition occurring through multiple mechanistic pathways. The compound demonstrates concentration-dependent inhibition of this crucial enzyme, with inhibition constants ranging from approximately 40 micromolar to 1 millimolar depending on the specific experimental conditions and substrate concentrations employed.
The inhibition mechanism involves direct interaction with the enzyme's active site, where the hydroxamic acid moiety of N,3-dihydroxybenzamide competes with the natural substrate for binding. This competitive inhibition is enhanced by the presence of the 3-hydroxyl group on the benzene ring, which provides additional hydrogen bonding interactions with active site residues. The compound's ability to modulate glutathione reductase activity results in significant alterations to cellular redox homeostasis, leading to increased oxidized glutathione to reduced glutathione ratios and subsequent impacts on cellular antioxidant capacity.
Studies have demonstrated that N,3-dihydroxybenzamide inhibition of glutathione reductase follows mixed-type kinetics, indicating that the compound can bind to both the free enzyme and the enzyme-substrate complex. This dual binding mode contributes to the compound's potent inhibitory effects and explains the observed non-competitive components of its inhibition profile.
N,3-dihydroxybenzamide exhibits particularly high affinity for Factor Inhibiting Hypoxia-Inducible Factor-1α, with binding constants in the nanomolar to low micromolar range. Crystallographic studies have revealed that the compound functions as a structural mimic of 2-oxoglutarate, the natural cofactor for this iron-dependent hydroxylase.
The molecular recognition mechanism involves bidentate chelation of the iron center through the hydroxamic acid oxygen atoms, forming a stable five-membered chelate ring. This interaction displaces the natural 2-oxoglutarate cofactor and effectively inhibits the enzyme's hydroxylase activity. The compound's binding is further stabilized by hydrogen bonding networks facilitated by the 3-hydroxyl group, which interacts with conserved active site residues.
Studies utilizing the Factor Inhibiting Hypoxia-Inducible Factor-1α crystal structure demonstrate that N,3-dihydroxybenzamide binding results in conformational changes within the active site, leading to reduced affinity for the natural asparagine substrate. This competitive inhibition mechanism results in decreased hydroxylation of Hypoxia-Inducible Factor-1α, consequently enhancing the transcriptional activity of this important cellular stress response factor.
Comparative analysis of N,3-dihydroxybenzamide against structurally related compounds reveals significant differences in enzyme selectivity and potency. The compound demonstrates superior inhibitory activity compared to 2,3-dihydroxybenzamide and 3,4-dihydroxybenzamide analogs, particularly against iron-dependent enzymes.
The unique positioning of the hydroxyl group at the 3-position, combined with the hydroxamic acid functionality, creates an optimal geometry for metal coordination that is not achieved by other dihydroxybenzamide isomers. This structural specificity results in binding constants that are typically 10-100 fold lower than those observed for related compounds lacking the hydroxamic acid moiety.
Structure-activity relationship studies have demonstrated that the N-hydroxy group is essential for high-affinity binding to metalloenzymes, while the 3-hydroxyl group contributes significantly to binding selectivity. Removal of either functional group results in dramatically reduced inhibitory potency, confirming the importance of both structural elements for optimal enzyme interaction.
The kinetic behavior of N,3-dihydroxybenzamide inhibition varies significantly depending on the target enzyme and experimental conditions. For most metalloenzyme targets, the compound exhibits competitive inhibition with respect to the metal cofactor or 2-oxoglutarate substrate, with inhibition constants typically ranging from nanomolar to low micromolar concentrations.
Thermodynamic analysis of enzyme binding reveals that N,3-dihydroxybenzamide interactions are characterized by favorable enthalpy changes, indicating strong binding interactions. The negative enthalpy changes are partially offset by unfavorable entropy changes, suggesting that binding involves significant restriction of conformational freedom. Despite this entropy penalty, the overall free energy changes remain favorable, resulting in high-affinity binding complexes.
Temperature-dependent studies demonstrate that N,3-dihydroxybenzamide binding is characterized by negative heat capacity changes, indicating involvement of hydrophobic interactions in addition to the primary metal coordination. This finding is consistent with the compound's planar aromatic structure, which can engage in π-π stacking interactions with aromatic amino acid residues in enzyme active sites.
N,3-dihydroxybenzamide exhibits significant redox modulation capabilities through its interactions with key enzymes involved in cellular redox homeostasis. The compound's ability to inhibit glutathione reductase directly impacts the cellular glutathione system, leading to altered ratios of oxidized to reduced glutathione.
The redox modulation effects extend beyond glutathione metabolism to include interactions with other redox-sensitive enzymatic systems. The compound's phenolic hydroxyl group can participate in redox cycling reactions, potentially generating reactive oxygen species under certain conditions. However, the hydroxamic acid functionality also provides antioxidant properties through metal chelation, creating a complex redox profile that depends on cellular conditions.
Studies have demonstrated that N,3-dihydroxybenzamide can modulate cellular nicotinamide adenine dinucleotide phosphate to nicotinamide adenine dinucleotide phosphate hydrogen ratios through its effects on glutathione reductase activity. This modulation has significant implications for cellular energy metabolism and stress response pathways.
The inhibitory effects of N,3-dihydroxybenzamide on Factor Inhibiting Hypoxia-Inducible Factor-1α result in significant impacts on cellular signaling pathways. Enhanced Hypoxia-Inducible Factor-1α activity leads to increased expression of target genes involved in angiogenesis, glucose metabolism, and cell survival.
The compound's effects on prolyl hydroxylase domain enzymes further contribute to Hypoxia-Inducible Factor-1α pathway modulation. Inhibition of these enzymes reduces hydroxylation-dependent degradation of Hypoxia-Inducible Factor-1α, leading to increased protein stability and transcriptional activity.
Beyond hypoxia signaling, N,3-dihydroxybenzamide interactions with glutathione reductase affect multiple redox-sensitive signaling pathways. Altered glutathione ratios can impact nuclear factor kappa B signaling, mitogen-activated protein kinase cascades, and apoptotic pathways.
N,3-dihydroxybenzamide metabolism is predicted to involve multiple Phase I and Phase II biotransformation pathways. The compound's aromatic structure and hydroxamic acid functionality make it a potential substrate for cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP1A2.
Phase I metabolism likely involves hydroxylation of the aromatic ring, potentially generating polyhydroxylated metabolites with altered biological activity. The hydroxamic acid group may undergo reduction or oxidation reactions, leading to the formation of amide or nitroso derivatives.
Phase II conjugation reactions are expected to involve glucuronidation and sulfation of the phenolic hydroxyl group. The enzyme UGT1A9 has been identified as particularly efficient in catalyzing the glucuronidation of related hydroxamic acid compounds. These conjugation reactions typically result in more polar metabolites with enhanced renal elimination.
The compound's metabolic stability is likely to be moderate, given the presence of multiple sites for enzymatic modification. However, the hydroxamic acid functionality may confer some protection against certain metabolic pathways, potentially extending the compound's biological half-life compared to simple benzamide analogs.
Table 1: Chemical and Physical Properties of N,3-dihydroxybenzamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇NO₃ | Multiple sources |
| Molecular Weight (g/mol) | 153.14 | PubChem/ChemSpider |
| CAS Number | 16060-55-2 | CAS Registry |
| IUPAC Name | N,3-dihydroxybenzamide | IUPAC nomenclature |
| SMILES | C1=CC(=CC(=C1)O)C(=O)NO | Chemical structure |
| InChI Key | IRGXGFPSYHAJER-UHFFFAOYSA-N | InChI algorithm |
| Physical Appearance | White to light red crystalline solid | Vulcanchem |
| Solubility | Soluble in methanol | Vulcanchem |
| Hydrogen Bond Donors | 3 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 1 | Calculated |
| LogP | 0.2 | Calculated |
Table 2: Enzyme Inhibition Profile of N,3-dihydroxybenzamide
| Enzyme Target | Inhibition Type | IC₅₀/Kᵢ Value | Mechanism | Reference |
|---|---|---|---|---|
| Glutathione Reductase | Competitive/Non-competitive | 40-1000 μM | Redox modulation, GSH/GSSG balance | |
| Factor Inhibiting HIF-1α | Competitive with 2-oxoglutarate | Nanomolar to low micromolar | Metal chelation, 2-OG competition | |
| Prolyl Hydroxylase Domain 1 | Competitive | 18.4 μM | Active site competition | |
| Catechol-O-methyltransferase | Competitive with catechol | 0.3-6.0 μM | Substrate analog binding | |
| Trypanosome Alternative Oxidase | Competitive | Micromolar range | Electron transport inhibition |
Table 3: Comparative Inhibition Profiles of Dihydroxybenzamide Analogs
| Compound | Molecular Formula | Primary Target | Key Feature |
|---|---|---|---|
| N,3-dihydroxybenzamide | C₇H₇NO₃ | FIH/Glutathione Reductase | Hydroxamic acid + phenolic OH |
| 2,3-dihydroxybenzamide | C₇H₇NO₃ | mPGES-1 | Catechol structure |
| 3,4-dihydroxybenzamide | C₇H₇NO₃ | COMT/Trypanosome oxidase | Catechol structure |
| 3,5-dihydroxybenzamide | C₇H₇NO₃ | Anticancer activity | Resorcinol structure |
| N-methyl-3,4-dihydroxybenzamide | C₈H₉NO₃ | COMT | N-methylated amide |
| N-hydroxy-3,4-dihydroxybenzamide | C₇H₇NO₄ | Metal chelation | Hydroxamic acid |
Table 4: Redox Modulation and Cellular Signaling Effects
| Pathway/Process | Effect of N,3-dihydroxybenzamide | Concentration Range | Physiological Impact |
|---|---|---|---|
| Glutathione/GSSG Redox Balance | Inhibition of GR → ↑GSSG/GSH ratio | 40-1000 μM | Altered cellular redox status |
| HIF-1α Transcriptional Activity | Inhibition of FIH → ↑HIF-1α activity | nM to low μM | Increased angiogenesis/metabolism |
| Prolyl Hydroxylase Activity | Inhibition of PHD → ↑HIF-1α stability | ~18 μM | Reduced protein hydroxylation |
| Iron Homeostasis | Iron chelation → ↓Fe³⁺ availability | μM range | Disrupted metal-dependent processes |
| Oxidative Stress Response | Modulation of ROS levels | Variable | Cellular protection/damage |
| Cellular Hypoxia Response | Enhanced hypoxic gene expression | nM to μM | Metabolic reprogramming |
Table 5: Predicted Metabolism and Biotransformation Pathways
| Metabolic Process | Predicted Pathway | Primary Enzymes | Expected Products | Stability |
|---|---|---|---|---|
| Phase I Oxidation | CYP-mediated oxidation | CYP3A4, CYP2D6, CYP1A2 | Hydroxylated metabolites | Moderate |
| Phase II Conjugation | UGT-mediated conjugation | UGT1A9, UGT1A1, UGT1A3 | Glucuronide conjugates | Increased (more polar) |
| Hydroxylation | Aromatic hydroxylation | CYP2C19, CYP3A5 | Polyhydroxylated compounds | Variable |
| N-dealkylation | N-hydroxy group removal | CYP-mediated | Benzamide derivatives | Reduced activity |
| Glucuronidation | O-glucuronidation | UGT enzymes | Glucose conjugates | Enhanced elimination |
| Sulfation | Phenolic sulfation | SULT enzymes | Sulfate esters | Enhanced elimination |